

Alitame-d3: A Technical Guide to Purity and Isotopic Enrichment

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and isotopic enrichment of **Alitame-d3**, a deuterated analog of the high-intensity sweetener Alitame. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds for quantitative bioanalysis and as internal standards in pharmacokinetic studies.

Introduction

Alitame-d3 is the deuterium-labeled version of Alitame, a dipeptide sweetener derived from L-aspartic acid and D-alanine.[1] The incorporation of deuterium isotopes into the Alitame molecule provides a distinct mass shift, making it an ideal internal standard for sensitive and accurate quantification of Alitame in complex biological matrices using mass spectrometry-based assays. The quality of **Alitame-d3** is paramount for its application, with chemical purity and isotopic enrichment being critical parameters.

Quantitative Data Summary

The following tables summarize the typical specifications for the chemical purity and isotopic enrichment of **Alitame-d3**. Data is compiled from publicly available information from various suppliers and analytical methodologies.

Table 1: Chemical Purity of Alitame-d3



Parameter	Specification	Analytical Method
Chemical Purity	≥98%	HPLC, LC-MS
Impurities	As specified	HPLC, LC-MS
Residual Solvents	As specified	GC-MS

Table 2: Isotopic Enrichment of Alitame-d3

Parameter	Specification	Analytical Method
Isotopic Purity (d3)	≥99 atom % D	Mass Spectrometry
d0 Content	≤1%	Mass Spectrometry
d1 Content	As specified	Mass Spectrometry
d2 Content	As specified	Mass Spectrometry

Experimental Protocols

The determination of chemical purity and isotopic enrichment of **Alitame-d3** involves rigorous analytical methodologies. The following sections detail the typical experimental protocols employed.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of **Alitame-d3** by separating it from non-deuterated Alitame and other potential impurities.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm)



Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer

Procedure:

- Sample Preparation: A known concentration of **Alitame-d3** is dissolved in the mobile phase.
- Chromatographic Conditions: A gradient elution is typically employed with a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. The flow rate is maintained at a constant rate (e.g., 1 mL/min).
- Detection: The UV detector is set to a wavelength where Alitame exhibits maximum absorbance (typically around 210 nm).
- Data Analysis: The peak area of Alitame-d3 is compared to the total area of all peaks in the chromatogram to calculate the chemical purity.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the isotopic enrichment of **Alitame-d3**. High-resolution mass spectrometry (HRMS) is often employed for accurate mass measurements.

Instrumentation:

• Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a time-of-flight (TOF) or Orbitrap mass analyzer.

Procedure:

 Sample Infusion or LC-MS Introduction: The Alitame-d3 sample is introduced into the mass spectrometer, either by direct infusion or via an LC system.

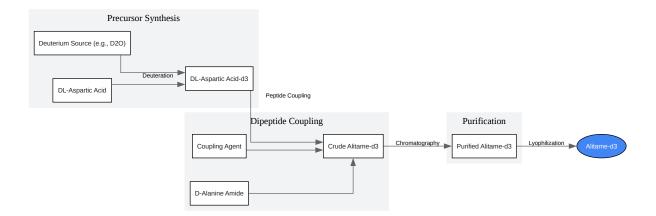


- Mass Spectral Acquisition: The mass spectrometer is operated in full scan mode to acquire
 the mass spectrum of the molecular ion of Alitame-d3.
- Data Analysis: The relative intensities of the isotopic peaks (M+0 for d0, M+1 for d1, M+2 for d2, and M+3 for d3) are measured. The isotopic enrichment is calculated by determining the percentage of the d3 isotopologue relative to all other isotopologues. A general strategy for evaluating isotopic enrichment involves recording the full scan MS, extracting and integrating the isotopic ions, and calculating the enrichment.[2]

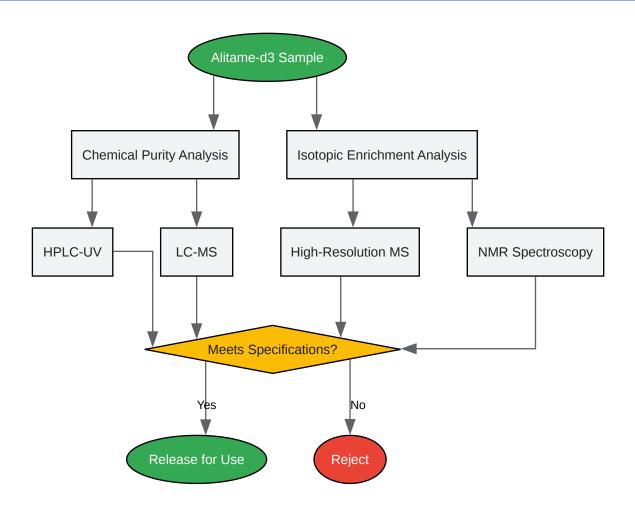
Visualizations Synthesis Workflow of Alitame-d3

The synthesis of **Alitame-d3** typically involves the coupling of deuterated amino acid precursors. A plausible synthetic route starts with the synthesis of deuterated L-aspartic acid or D-alanine.









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